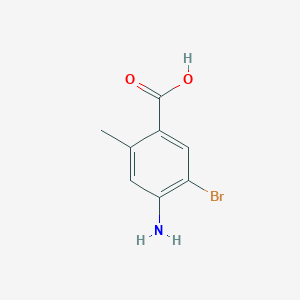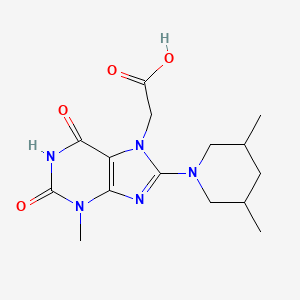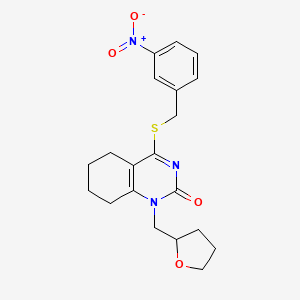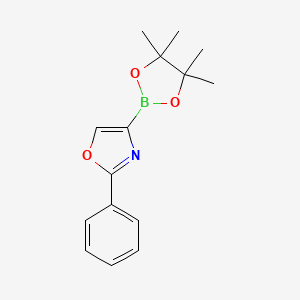
4-Amino-5-bromo-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Amino-5-bromo-2-methylbenzoic acid is 1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This indicates the presence of a bromine atom, an amino group, and a carboxylic acid group in the molecule.Physical And Chemical Properties Analysis
4-Amino-5-bromo-2-methylbenzoic acid is a white to yellow solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis in Organic Chemistry
4-Amino-5-bromo-2-methylbenzoic acid and its derivatives play a significant role in the synthesis of various organic compounds. For instance, it serves as a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, as demonstrated in the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004). Additionally, similar compounds are synthesized for the preparation of calichemicin antibiotics, highlighting the compound's significance in the development of therapeutic agents (K. V. Laak & H. Scharf, 1989).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, such compounds are employed in the synthesis of various drug candidates. For example, in the synthesis and characterization of Chloranthraniliprole, a compound derived from 2-amino-3-methylbenzoic acid is used, showing the versatility of these molecules in drug development (Zheng Jian-hong, 2012).
Photodynamic Therapy and Cancer Treatment
4-Amino-5-bromo-2-methylbenzoic acid derivatives have potential applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives with substituents derived from this compound show high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Molecular and Structural Analysis
Research in molecular and structural analysis utilizes derivatives of 4-Amino-5-bromo-2-methylbenzoic acid. The study of molecular structure, vibrational spectra, and hyperpolarizability of such compounds helps in understanding their chemical properties and potential applications in various fields, including materials science and biochemistry (N. Balamurugan, C. Charanya, S. Sampathkrishnan, & S. Muthu, 2015).
Wirkmechanismus
Target of Action
Benzylic compounds, which this compound is a part of, typically interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 4-Amino-5-bromo-2-methylbenzoic acid involves several chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways due to their interactions with different enzymes and receptors .
Pharmacokinetics
The compound’s water insolubility suggests that its bioavailability might be influenced by factors such as formulation and administration route.
Result of Action
The compound’s interactions with various enzymes and receptors suggest that it could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-bromo-2-methylbenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .
Eigenschaften
IUPAC Name |
4-amino-5-bromo-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMASVOPPMDLDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-bromo-2-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2479681.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479683.png)
![N'-[2-[4-(6-Aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine](/img/structure/B2479684.png)


![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)
![3,5-Dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]-1,2-oxazole](/img/structure/B2479688.png)


